molecular formula C12H24N2O3 B1442535 Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate CAS No. 1308384-29-3

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate

Cat. No.: B1442535
CAS No.: 1308384-29-3
M. Wt: 244.33 g/mol
InChI Key: IXTYMZYBENRBEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate is a chemical compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, a hydroxy group, and an azepanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the protection of the amino group, followed by the formation of the azepane ring and subsequent functionalization to introduce the hydroxy and carboxylate groups. The reaction conditions often involve the use of protecting groups, such as tert-butyl, and reagents like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted azepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its azepane ring structure. This uniqueness makes it valuable in the synthesis of novel compounds and in the study of biochemical mechanisms.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTYMZYBENRBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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